Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate
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Overview
Description
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and an ethyl acetate moiety attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is primarily influenced by its trifluoromethyl and chloro groups. These groups can interact with biological targets, such as enzymes and receptors, through various mechanisms:
Electron-Withdrawing Effects: The trifluoromethyl group can stabilize negative charges on adjacent atoms, affecting the compound’s reactivity and binding affinity.
Hydrophobic Interactions: The trifluoromethyl group can enhance the compound’s hydrophobicity, facilitating its interaction with hydrophobic pockets in proteins.
Steric Effects: The chloro group can introduce steric hindrance, influencing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but has a fluorine atom instead of a chloro group.
4-Chloro-2-(trifluoromethyl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-(trifluoromethyl)pyridine: This compound lacks the ethyl acetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
LZSSNMAXHPTZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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